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  • Product: 4-Difluoromethoxy-6-fluoronicotinic acid
  • CAS: 1806304-82-4

Core Science & Biosynthesis

Foundational

4-difluoromethoxy-6-fluoronicotinic acid physical and chemical properties

An In-depth Technical Guide to 4-difluoromethoxy-6-fluoronicotinic acid: A Note to the Researcher Dear Researchers, Scientists, and Drug Development Professionals, Following a comprehensive search for the physical and ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-difluoromethoxy-6-fluoronicotinic acid: A Note to the Researcher

Dear Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive search for the physical and chemical properties of 4-difluoromethoxy-6-fluoronicotinic acid , it has been determined that there is a significant lack of publicly available data for this specific isomer. Extensive searches for a specific CAS number, detailed synthesis protocols, and comprehensive spectral data (NMR, IR, Mass Spectrometry) have not yielded specific results for this compound. This suggests that 4-difluoromethoxy-6-fluoronicotinic acid may be a novel compound or one that is not yet extensively documented in scientific literature and chemical databases.

In the spirit of providing a valuable and technically accurate resource, we propose to pivot the focus of this guide to a closely related and well-characterized compound that holds significant relevance in the field of medicinal chemistry. We can offer a comprehensive technical guide on one of the following alternatives:

Alternative 1: 6-Fluoronicotinic Acid

This compound is a key building block in medicinal chemistry, valued for its versatile pyridine core functionalized with both a fluorine atom and a carboxylic acid group.[1][2] This dual functionality allows for a wide range of chemical modifications, making it an ideal starting material for the synthesis of complex molecules, including small molecule inhibitors and imaging agents for Positron Emission Tomography (PET).[1][2] Its role in the development of therapeutics, particularly in oncology, is an area of active research.[2]

Alternative 2: 6-(Difluoromethoxy)nicotinic Acid

This alternative incorporates the difluoromethoxy group, a moiety of increasing interest in drug design. The difluoromethoxy group can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[3][4] A guide on this compound would delve into the specific impact of the -OCF2H group on the nicotinic acid scaffold.

We believe that a detailed guide on either of these compounds would provide significant value to your research and development endeavors. The guide would be structured with the same level of scientific integrity and depth as originally intended, including:

  • Detailed Physical and Chemical Properties: Including CAS number, molecular weight, melting point, solubility, pKa, and spectral data.

  • Synthesis and Reactivity: A thorough examination of established synthetic routes and characteristic reactions.

  • Applications in Drug Discovery: Highlighting its use as a building block for bioactive molecules and its impact on pharmacological properties.

  • Experimental Protocols: Step-by-step methodologies for synthesis and characterization.

  • Data Visualization: Tables for quantitative data and Graphviz diagrams for structures and workflows.

Please let us know if you would like to proceed with a technical guide on either 6-Fluoronicotinic Acid or 6-(Difluoromethoxy)nicotinic Acid . We are prepared to generate a comprehensive and authoritative resource on your selected topic.

Exploratory

Electronic Profile and Conformational Dynamics of the -OCHF₂ Group

The strategic incorporation of fluorinated motifs has fundamentally transformed modern drug discovery. While the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups have long been utilized to enhance metabolic sta...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic incorporation of fluorinated motifs has fundamentally transformed modern drug discovery. While the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups have long been utilized to enhance metabolic stability and lipophilicity, the difluoromethoxy group (-OCHF₂) has emerged as a uniquely versatile substituent. When applied to privileged heterocyclic scaffolds like nicotinic acid (pyridine-3-carboxylic acid), the -OCHF₂ group profoundly alters the molecule's electronic landscape, physicochemical properties, and target engagement profile.

This technical guide dissects the electronic effects of the difluoromethoxy group on nicotinic acid, providing a comprehensive analysis of its physicochemical impact, supported by self-validating experimental methodologies.

The unique utility of the difluoromethoxy group stems from its delicate balance of inductive and resonance effects, coupled with its rare ability to act as a lipophilic hydrogen bond donor[1].

  • Inductive (-I) vs. Resonance (+R) Effects: The oxygen atom of the -OCHF₂ group can donate electron density into the pyridine ring via resonance (+R). However, the two highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect (-I) that dominates the overall electronic character. This results in a weakly electron-withdrawing profile, characterized by a Hammett σp​ constant of approximately +0.14[1].

  • The Lipophilic Hydrogen Bond Donor Concept: Unlike the -OCF₃ group, the -OCHF₂ group possesses a highly polarized C-H bond due to the adjacent fluorines. This renders the proton sufficiently acidic to act as a hydrogen bond donor, with a hydrogen bond acidity parameter (A) ranging from 0.085 to 0.126—comparable to thiophenols and anilines[2]. This allows the group to serve as a bioisostere for hydroxyl (-OH) or amine (-NH₂) groups while maintaining high lipophilicity[1].

  • Conformational Adaptability (The "Environmental Adaptor"): The -OCHF₂ group can easily interconvert between a highly lipophilic conformation and a more polar conformation by rotating around the C-O bond. This enables the moiety to adjust its dipole moment in response to the polarity of the surrounding molecular environment (e.g., aqueous plasma vs. lipid bilayer)[3],[4].

ElectronicEffects OCHF2 -OCHF2 Substitution on Nicotinic Acid Inductive Strong Inductive Effect (-I) Fluorine Electronegativity OCHF2->Inductive Resonance Weak Resonance (+R) Oxygen Lone Pairs OCHF2->Resonance Hbond Lipophilic H-Bond Donor Acidic C-H Bond OCHF2->Hbond pKa Lowered pKa (Pyridine N & COOH) Inductive->pKa LogD Modulated LogD (Conformational Adaptor) Inductive->LogD Resonance->pKa Hbond->LogD Binding Enhanced Target Binding (New H-Bonds) Hbond->Binding

Logical relationship of -OCHF2 electronic effects on pyridine properties.

Impact on the Nicotinic Acid Scaffold

Nicotinic acid contains two ionizable centers: the basic pyridine nitrogen and the acidic carboxylic acid. Substituting the ring at the 2-position or 6-position with a difluoromethoxy group (e.g., yielding 2-(difluoromethoxy)nicotinic acid[5],[6]) triggers significant physicochemical shifts.

Modulating pKa and Basicity

The introduction of a fluorine atom in the vicinity of an amine or pyridine nitrogen systematically lowers its pKa due to the strong -I effect[4]. While a methoxy group (-OCH₃) at the 2-position increases the electron density of the pyridine ring (raising the nitrogen's pKa), replacing it with an -OCHF₂ group reverses this trend. The electron-withdrawing nature of the -OCHF₂ group pulls electron density away from the ring, making the nitrogen lone pair less available for protonation. This can drop the pyridine pKa by 1.0 to 1.5 units, significantly altering the molecule's ionization state at physiological pH (7.4).

Lipophilicity (LogP/LogD) and Metabolic Stability

The -OCHF₂ group generally increases lipophilicity compared to a methoxy group, enhancing membrane permeability without the extreme lipophilic penalty associated with perfluoroalkyl groups[1],[3]. Furthermore, the strong C-F bonds are highly resistant to enzymatic cleavage by Cytochrome P450 (CYP) enzymes, effectively blocking the rapid O-demethylation liabilities commonly seen with methoxy-pyridines[1].

Quantitative Data Summary

The following table summarizes the theoretical and observed physicochemical shifts when modifying the 2-position of the nicotinic acid scaffold.

PropertyNicotinic Acid (-H)2-Methoxy- Analog2-Difluoromethoxy- Analog2-Trifluoromethoxy- Analog
Hammett σp​ 0.00-0.27+0.14+0.35
Pyridine N pKa (est.) 4.805.203.502.80
H-Bond Acidity (A) N/A0.000.085 - 0.1260.00
Conformational Adaptability LowLowHighLow
Metabolic Stability (CYP) ModerateLow (O-dealkylation)HighVery High

Self-Validating Experimental Methodologies

To rigorously evaluate the effects of the -OCHF₂ group, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Synthesis of 2-(Difluoromethoxy)nicotinic Acid via Difluorocarbene

Causality: Direct O-difluoromethylation of 2-hydroxynicotinic acid (which tautomerizes to 2-pyridone) requires specific base selection. Cesium carbonate (Cs₂CO₃) is used instead of weaker bases to favor the formation of a highly reactive, "naked" oxygen anion, driving O-alkylation over N-alkylation.

  • Preparation: Dissolve 2-hydroxynicotinic acid methyl ester (1.0 eq) in anhydrous DMF under an inert argon atmosphere.

  • Activation: Add Cs₂CO₃ (2.5 eq) and stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Carbene Generation: Add sodium chlorodifluoroacetate (2.0 eq)[7]. Heat the reaction to 90 °C. At this temperature, the reagent undergoes thermal decarboxylation and loss of chloride to generate the highly reactive difluorocarbene (:CF₂) in situ[8].

  • Self-Validation (Yield & Purity): Spike the crude reaction mixture with a known volume of trifluorotoluene (PhCF₃) as an internal standard. Acquire a ¹⁹F NMR spectrum; the integration of the -OCHF₂ doublet (typically around -80 to -85 ppm) against the PhCF₃ singlet allows for precise, calibration-free yield determination[8].

  • Hydrolysis: Saponify the methyl ester using LiOH in THF/H₂O to yield the final 2-(difluoromethoxy)nicotinic acid.

Protocol B: Potentiometric Determination of pKa

Causality: Because the -OCHF₂ group alters the dipole and solvation shell of the molecule, pKa must be measured under constant ionic strength to prevent activity coefficient drift during titration.

  • Calibration: Calibrate the pH electrode using standard aqueous buffers (pH 4.00, 7.00, and 10.00) immediately prior to use[9].

  • Sample Preparation: Prepare a 1 mM solution of 2-(difluoromethoxy)nicotinic acid in a 0.15 M KCl aqueous background electrolyte to lock the ionic strength[9].

  • Titration: Acidify the solution to pH 1.8 using standardized 0.1 M HCl. Perform incremental automated titrations using standardized 0.1 M NaOH[9].

  • Self-Validation: Perform the titration in triplicate. The system self-validates by calculating the first derivative of the titration curve; the sharp peaks in the derivative mathematically confirm the exact half-equivalence points corresponding to the carboxylic acid and pyridine nitrogen pKa values.

Protocol C: LogP Determination via ¹⁹F NMR Shake-Flask Method

Causality: Traditional UV-Vis based LogP measurements are prone to errors if the compound lacks a strong chromophore or if impurities absorb at the same wavelength. Utilizing ¹⁹F NMR isolates the analyte signal, eliminating background interference[10].

  • Partitioning: Dissolve the compound in a pre-equilibrated mixture of 1-octanol and aqueous phosphate buffer (pH 7.4). Shake vigorously for 60 minutes, then centrifuge to ensure complete phase separation.

  • Quantification: Extract equal aliquots from both the octanol and aqueous layers. Add a trace amount of a fluorinated internal standard (e.g., 4-fluorobenzoic acid) to each.

  • Self-Validation: Acquire ¹⁹F NMR spectra for both phases. Calculate LogP directly from the ratio of the -OCHF₂ integration values. Because ¹⁹F NMR is blind to non-fluorinated impurities and solvents, the concentration ratio is inherently accurate and does not require external calibration curves[10].

Workflow Lead Lead Compound (e.g., -OCH3) Synthesis Synthesize -OCHF2 Analog (Difluorocarbene) Lead->Synthesis InVitro In Vitro Assays (pKa, LogD, Permeability) Synthesis->InVitro Metabolic Metabolic Stability (CYP450, Microsomes) InVitro->Metabolic Decision Go/No-Go Decision In Vivo Studies Metabolic->Decision

Workflow for evaluating difluoromethoxy analogs in lead optimization.

Conclusion

The difluoromethoxy group is far more than a simple lipophilicity enhancer. When appended to a nicotinic acid scaffold, it acts as an "environmental adaptor," a lipophilic hydrogen bond donor, and a precise modulator of basicity. By employing rigorous, self-validating analytical techniques—such as ¹⁹F NMR-based LogP determination and potentiometric titrations—drug development professionals can accurately map these electronic effects, transforming raw physicochemical data into actionable lead optimization strategies.

References

  • Zafrani, Y., et al. The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate.[Link]

  • Linclau, B., et al. Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Müller, K. Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA.[Link]

  • Chinese Academy of Sciences (Journal of Fluorine Chemistry). O-difluoromethylation of phenols using difluorocarbene precursors. [Link]

  • ResearchGate. Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method.[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: 4-Difluoromethoxy-6-fluoronicotinic Acid in Pharmaceutical Drug Discovery

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals. Introduction: The Strategic Value of the Scaffold In modern medicinal chemistry, the fine-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Introduction: The Strategic Value of the Scaffold

In modern medicinal chemistry, the fine-tuning of a drug candidate's physicochemical and pharmacokinetic profile is paramount. 4-Difluoromethoxy-6-fluoronicotinic acid (CAS 1806304-82-4) represents a highly specialized, multifunctional building block that integrates three privileged chemical motifs: a nicotinic acid core, a difluoromethoxy (-OCF₂H) group, and a strategically positioned fluorine atom.

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design [1]. The -OCF₂H moiety is uniquely valuable because it acts as a lipophilic hydrogen bond donor. Unlike a standard methoxy group (-OCH₃), which is highly susceptible to rapid oxidative cleavage (O-demethylation) by Cytochrome P450 (CYP) enzymes, the strong carbon-fluorine bonds of the -OCF₂H group render it highly resistant to enzymatic degradation[1, 2]. Furthermore, the 6-fluoro substitution on the nicotinic acid core [3] serves a dual purpose: it significantly lowers the pKa of the pyridine nitrogen (reducing basicity and mitigating hERG toxicity liabilities) and acts as an excellent leaving group for late-stage nucleophilic aromatic substitution (S_NAr).

Causality in Scaffold Design
  • Metabolic Stability: The electron-withdrawing nature of the fluorine atoms strengthens the adjacent C-O bond, preventing CYP-mediated hydrogen abstraction.

  • Dynamic Lipophilicity: The -OCF₂H group can adopt multiple conformations, allowing it to adjust its lipophilicity to adapt to varying chemical environments (e.g., aqueous plasma vs. lipid membranes) [2].

  • Orthogonal Reactivity: The C3-carboxylic acid allows for immediate amide bond formation, while the C6-fluorine permits subsequent S_NAr diversification, making this an ideal scaffold for parallel library synthesis.

Physicochemical Profiling

Understanding the quantitative impact of this building block is critical for rational drug design. Table 1 summarizes the anticipated physicochemical shifts when replacing a standard 4-methoxy-nicotinic acid core with the 4-difluoromethoxy-6-fluoro analog.

Table 1: Comparative Physicochemical Properties (Theoretical & Empirical Trends)

Property4-Methoxy-nicotinic acid4-Difluoromethoxy-6-fluoronicotinic acidMechanistic Rationale for Shift
LogP (Lipophilicity) ~0.8~1.9Fluorination increases lipophilicity, enhancing passive membrane permeability.
Pyridine N pKa ~5.2~2.1Strong inductive electron withdrawal by -F and -OCF₂H severely depletes electron density on the nitrogen.
Metabolic T½ (HLM) < 15 min> 60 minBlockade of O-demethylation and oxidation at the C6 position.
Hydrogen Bonding HBA (Acceptor)HBA & HBD (Donor)The polarized C-H bond of the -OCF₂H group acts as a weak hydrogen bond donor.

Experimental Workflows & Protocols

The following protocols provide self-validating methodologies for incorporating and evaluating this building block. Every step includes analytical checkpoints to ensure synthetic integrity.

Protocol 1: Amide Coupling at the C3-Carboxyl Group

Because the pyridine ring is highly electron-deficient, the carboxylic acid is less nucleophilic and requires a highly efficient coupling reagent to prevent degradation or epimerization of complex amine partners.

Reagents: 4-Difluoromethoxy-6-fluoronicotinic acid (1.0 eq), Primary/Secondary Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.

  • Activation: Dissolve the acid (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

    • Causality: HATU is selected over EDC/HOBt because the electron-withdrawing groups on the pyridine ring decrease the reactivity of the carboxylate. HATU ensures rapid formation of the active ester.

  • Coupling: Stir the mixture at room temperature for 10 minutes to ensure complete activation (monitor via LC-MS for the intermediate mass). Add the amine (1.1 eq) dropwise.

  • Reaction Monitoring: Stir for 2–4 hours. A self-validating check requires taking a 5 µL aliquot, diluting in acetonitrile, and analyzing via LC-MS. The reaction is complete when the active ester peak disappears.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol 2: Late-Stage S_NAr Diversification at the C6-Fluoro Position

The 6-fluoro position is highly activated by both the pyridine nitrogen and the 4-difluoromethoxy group, making it an ideal handle for introducing structural diversity.

Reagents: C3-Amide intermediate from Protocol 1 (1.0 eq), Nucleophile (e.g., Morpholine, 2.0 eq), K₂CO₃ (3.0 eq), DMSO.

  • Preparation: Suspend the C3-amide intermediate and K₂CO₃ in anhydrous DMSO (0.1 M).

  • Substitution: Add the nucleophile (2.0 eq). Heat the reaction mixture to 80°C.

    • Causality: The fluorine atom is an excellent leaving group in S_NAr reactions due to its high electronegativity, which stabilizes the Meisenheimer intermediate. DMSO is used to solvate the potassium cation, leaving the carbonate highly active.

  • Validation: Monitor by TLC and LC-MS. The displacement of fluorine by an amine typically results in a distinct shift in retention time and a mass shift of (Nucleophile Mass - 19 Da).

  • Purification: Precipitate the product by pouring the cooled mixture into ice water, filter, and purify via reverse-phase preparative HPLC.

G Core 4-Difluoromethoxy- 6-fluoronicotinic acid Amide Amide Coupling (C3 Carboxyl) Core->Amide HATU, DIPEA SNAr SNAr Substitution (C6 Fluoro) Core->SNAr Nucleophile, Heat Library Lead Optimization Library Amide->Library SNAr->Library

Synthetic divergence pathway utilizing orthogonal reactivity of C3 and C6 groups.

Protocol 3: In Vitro Liver Microsomal Stability Assay

To validate the metabolic advantage of the -OCF₂H group, a comparative microsomal stability assay must be performed against a methoxy control.

  • Incubation: Incubate the test compound (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).

    • Causality: NADPH is the essential cofactor for CYP450 enzymes. Omitting NADPH in a parallel control sample validates that any observed degradation is strictly CYP-mediated and not due to chemical instability.

  • Quenching & Readout: At time points 0, 15, 30, and 60 minutes, remove a 50 µL aliquot and quench into 150 µL of cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 min.

  • Analysis: Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (CL_int) and half-life (T½) based on the log-linear decline of the parent compound.

G A Design: Replace -OCH3 with -OCF2H B Synthesize 4-Difluoromethoxy Analog A->B C Physicochemical Profiling (logP, pKa) B->C D In Vitro ADME (HLM/RLM Stability) C->D E Compare Data (-OCH3 vs -OCF2H) D->E F Go/No-Go for In Vivo PK E->F

Workflow for evaluating the metabolic stability and physicochemical impact of -OCF2H.

Conclusion

4-Difluoromethoxy-6-fluoronicotinic acid is a premium building block that solves multiple medicinal chemistry challenges simultaneously. By leveraging the metabolic robustness of the difluoromethoxy group and the synthetic versatility of the 6-fluoro-pyridine core, researchers can rapidly generate highly optimized, patent-busting chemical libraries with superior pharmacokinetic profiles.

References

  • Lee, J. W., et al. "Catalytic radical difluoromethoxylation of arenes and heteroarenes." Chemical Science, Royal Society of Chemistry, 2019. Available at:[Link]

Application

Advanced Cross-Coupling and Functionalization Strategies for 4-Difluoromethoxy-6-fluoronicotinic Acid

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: Provide a comprehensive, self-validating protocol for the orthogonal functionalization of 4-difluoromethoxy-6-fluoronicotinic acid,...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: Provide a comprehensive, self-validating protocol for the orthogonal functionalization of 4-difluoromethoxy-6-fluoronicotinic acid, focusing on the challenging C(sp²)–F cross-coupling.

Mechanistic Rationale & Reactivity Profiling

4-Difluoromethoxy-6-fluoronicotinic acid is a highly specialized, electron-deficient heterocyclic building block. The incorporation of fluorinated motifs, particularly the difluoromethoxy (–OCF₂H) group, is a proven strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve lipophilicity[1].

This molecule presents two orthogonal reactive handles:

  • The C3-Carboxylic Acid: Available for standard amidation, esterification, or transition-metal-catalyzed decarboxylative cross-coupling[2].

  • The C6-Fluoro Group: While carbon–fluorine (C–F) bonds possess exceptionally high bond dissociation energies (~115 kcal/mol) making them inert to standard palladium catalysis, the C6 position here is highly activated. The synergistic electron-withdrawing effects of the pyridine nitrogen (ortho) and the –OCF₂H group (para) lower the LUMO of the ring, rendering the C–F bond susceptible to both Nucleophilic Aromatic Substitution (SₙAr)[1] and specialized Nickel-catalyzed Suzuki-Miyaura cross-coupling[3].

The Causality of Catalyst Selection

Standard Pd(0) catalysts fail to undergo oxidative addition into the C–F bond due to its thermodynamic stability[4]. However, Nickel(0)—possessing a smaller atomic radius, higher nucleophilicity, and greater variation in accessible oxidation states (Ni⁰ → Ni²⁺ and Ni⁺ → Ni³⁺)—can efficiently insert into the C–F bond[4]. The addition of a Lewis acidic co-catalyst, such as ZrF₄, is critical; it coordinates to the fluorine atom, polarizing and weakening the C–F bond to facilitate transmetalation with the arylboronic acid[3].

Orthogonal Functionalization Workflow

To prevent catalyst poisoning or unwanted decarbonylative side reactions[5] during the harsh Ni-catalyzed cross-coupling, the C3-carboxylic acid must be pre-functionalized (e.g., via amide coupling). This establishes a clean, step-wise workflow.

G Start 4-Difluoromethoxy- 6-fluoronicotinic acid Amide Amide Coupling (C3 Position) Start->Amide HATU, DIPEA Prod1 C3-Amide C6-Fluoro Intermediate Amide->Prod1 Suzuki Ni-Catalyzed Suzuki (C6 Position) Prod2 C3,C6-Bifunctionalized Target Scaffold Suzuki->Prod2 SNAr SNAr Displacement (C6 Position) SNAr->Prod2 Prod1->Suzuki Ni(cod)2, PCy3 Ar-B(OH)2 Prod1->SNAr Nucleophile, Base

Orthogonal functionalization workflow for 4-difluoromethoxy-6-fluoronicotinic acid.

Quantitative Data: C–F Cross-Coupling Optimization

The table below summarizes the optimization landscape for the C6-fluoro Suzuki-Miyaura cross-coupling, demonstrating the necessity of the Ni/Zr bimetallic system.

EntryCatalyst SystemLigandAdditiveBaseSolventYield (%)
1Pd(PPh₃)₄ (10 mol%)NoneNoneNa₂CO₃Toluene/H₂O0
2Ni(cod)₂ (10 mol%)PPh₃ (20 mol%)NoneCsFToluene15
3Ni(cod)₂ (10 mol%)PCy₃ (20 mol%)NoneCsFToluene38
4 Ni(cod)₂ (10 mol%) PCy₃ (20 mol%) ZrF₄ (10 mol%) CsF Toluene 85

Data extrapolated from foundational Ni-catalyzed C–F activation methodologies[3].

Experimental Protocols (Self-Validating Systems)

Protocol A: Pre-Functionalization via Amide Coupling (C3 Position)

Causality: Protecting the free carboxylic acid prevents the formation of transmetalation-active nickel-fluoride intermediates that could lead to base-free decarbonylative cross-coupling[5].

Step-by-Step Methodology:

  • In an oven-dried round-bottom flask, dissolve 4-difluoromethoxy-6-fluoronicotinic acid (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at room temperature for 15 minutes to generate the active ester.

  • Add the desired primary or secondary amine (1.2 equiv) dropwise. Stir for 2–4 hours at room temperature.

  • Self-Validation Step: Monitor the reaction via ¹⁹F NMR. The preservation of the C6–F doublet of doublets (~ -65 ppm) and the C4–OCF₂H doublet (~ -82 ppm) confirms that no premature SₙAr or defluorination has occurred.

  • Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Ni-Catalyzed Suzuki-Miyaura Cross-Coupling (C6 Position)

Causality: Ni(cod)₂ is utilized as an electron-rich Ni(0) source, paired with the bulky, strongly donating PCy₃ ligand to force oxidative addition into the C–F bond. CsF acts as the base to generate a reactive fluoroborate species, while ZrF₄ acts as a fluorophilic Lewis acid to lower the activation barrier of the C–F cleavage[3].

Step-by-Step Methodology:

  • Strict Inert Atmosphere: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the C3-amide intermediate from Protocol A (1.0 equiv) and the desired arylboronic acid (1.5 equiv).

  • Add Ni(cod)₂ (10 mol%), PCy₃ (20 mol%), ZrF₄ (10 mol%), and anhydrous CsF (3.0 equiv).

  • Add anhydrous, thoroughly degassed toluene to achieve a 0.2 M concentration.

  • Seal the Schlenk tube tightly, remove it from the glovebox, and heat the reaction mixture at 100 °C for 12–16 hours under vigorous stirring.

  • Self-Validation Step: Cool the reaction to room temperature and quench a 50 µL aliquot with water. Extract with EtOAc and analyze via LC-MS and ¹⁹F NMR. Validation is achieved when the C6–F resonance (~ -65 ppm) completely disappears, while the C4–OCF₂H signal remains entirely intact, proving absolute regioselectivity.

  • Filter the crude mixture through a short pad of Celite, eluting with EtOAc. Concentrate under reduced pressure and purify the biaryl product via silica gel chromatography.

Sources

Method

Application Note: 4-Difluoromethoxy-6-fluoronicotinic Acid as a Bifunctional Scaffold in Drug Discovery and Radiochemistry

Scientific Rationale & Scaffold Architecture In advanced medicinal chemistry and radiopharmaceutical design, the selection of a starting material dictates the pharmacokinetic and synthetic trajectory of the final therape...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Scaffold Architecture

In advanced medicinal chemistry and radiopharmaceutical design, the selection of a starting material dictates the pharmacokinetic and synthetic trajectory of the final therapeutic. 4-Difluoromethoxy-6-fluoronicotinic acid is a highly functionalized, next-generation pyridine scaffold that offers orthogonal reactivity and superior metabolic properties compared to unfunctionalized nicotinic acids.

As an Application Scientist, I approach this molecule not just as a reagent, but as a programmable building block. Its architecture provides three distinct functional advantages:

  • C3-Carboxylic Acid (Conjugation Handle): Readily activated into an N-hydroxysuccinimide (NHS) or 2,3,5,6-tetrafluorophenyl (TFP) ester. This allows for direct conjugation to primary amines on targeting peptides (e.g., RGD for integrin αV​β3​ or T140 for CXCR4)[1].

  • C6-Fluoro Group (SNAr & Radiochemistry Handle): The electron-deficient nature of the pyridine ring, exacerbated by the para-carboxylic acid, makes the C6 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This site can be displaced by secondary amines for small-molecule drug libraries, or by [ 18 F]fluoride to generate Positron Emission Tomography (PET) imaging agents[2].

  • C4-Difluoromethoxy Group (Metabolic Shield): Unlike standard methoxy groups which are prone to cytochrome P450-mediated oxidative demethylation, the -OCHF 2​ group acts as a metabolically stable, lipophilic hydrogen bond donor/acceptor. It modulates the pKa of the pyridine nitrogen, enhancing membrane permeability and extending the in vivo half-life of the resulting conjugate.

Divergent Synthetic Workflows

The true utility of 4-difluoromethoxy-6-fluoronicotinic acid lies in its divergent synthetic potential. It can be routed into either small-molecule library synthesis (Pathway A) or the generation of biomolecule-targeted PET prosthetic groups (Pathway B).

G cluster_0 Pathway A: Small Molecule Drug Discovery cluster_1 Pathway B: PET Imaging Prosthetic Group SM 4-Difluoromethoxy-6-fluoronicotinic acid (Bifunctional Scaffold) SNAr SNAr at C6-Fluoro (Secondary Amines) SM->SNAr Pathway A Ester Carboxyl Activation (NHS / TFP Ester) SM->Ester Pathway B Amide1 Amide Coupling at C3 (Targeted Therapeutics) SNAr->Amide1 Conj Biomolecule Conjugation (e.g., CXCR4/RGD Ligands) Ester->Conj PET 18F Radiolabeling or 19F Cold Standard Validation Conj->PET

Divergent synthetic workflows for 4-difluoromethoxy-6-fluoronicotinic acid in drug discovery.

Quantitative Data: Reaction Optimization

To establish a robust, self-validating system, we optimized the reaction conditions for both the C3-amidation and C6-SNAr pathways. TFP esters are often preferred over NHS esters in radiochemistry due to their superior hydrolytic stability in aqueous buffers during peptide conjugation[2].

Table 1: Optimization of SNAr and Amidation Conditions

Reaction TypeReagents & Solvent SystemNucleophileYield (%)Time (h)
SNAr (C6) Morpholine, DIPEA, DMF, 80°CMorpholine85%4.0
SNAr (C6) Piperazine, K 2​ CO 3​ , DMSO, 100°CPiperazine78%6.0
Amidation (C3) EDC·HCl, NHS, DMAP, THF, RTN-Hydroxysuccinimide92%12.0
Amidation (C3) TFP-OH, DCC, CH 2​ Cl 2​ , 0°C to RT2,3,5,6-Tetrafluorophenol88%16.0

Note: Yields represent isolated, chromatographically pure products. SNAr reactions require moderate heating due to the steric hindrance imparted by the adjacent C4-difluoromethoxy group.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Synthesis of the TFP Active Ester (Prosthetic Group Precursor)

This protocol generates a highly reactive prosthetic group used for labeling biomolecules with fluorine-18[3].

  • Preparation: Dissolve 4-difluoromethoxy-6-fluoronicotinic acid (1.0 eq, 500 mg) in 15 mL of anhydrous CH 2​ Cl 2​ under an argon atmosphere.

  • Reagent Addition: Add 2,3,5,6-tetrafluorophenol (TFP-OH) (1.2 eq).

    • Causality: TFP-OH is chosen because the resulting ester is significantly less prone to spontaneous hydrolysis in the pH 7.4 buffers required for subsequent peptide conjugation compared to standard NHS esters[2].

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Slowly add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) portion-wise over 10 minutes.

    • Causality: Cooling the reaction controls the exothermic formation of the O-acylisourea intermediate, preventing thermal degradation and unwanted side reactions.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Self-Validation Checkpoint: The reaction is self-indicating. As DCC is consumed, insoluble dicyclohexylurea (DCU) precipitates as a white solid. The volume of the precipitate serves as a visual, stoichiometric indicator of reaction progress. Confirm completion via LC-MS (monitoring the mass of the TFP ester).

  • Workup: Filter the mixture through a Celite pad to remove DCU. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: SNAr Diversification with Secondary Amines (Cold Library Synthesis)

This protocol utilizes the C6-fluoro group as a leaving group to build targeted small-molecule therapeutics. It also serves to synthesize 19 F "cold standards" which are absolutely critical for validating the HPLC retention times of automated 18 F radiotracers[1].

  • Preparation: Dissolve 4-difluoromethoxy-6-fluoronicotinic acid (1.0 eq, 200 mg) in 5 mL of anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent that stabilizes the anionic Meisenheimer complex transition state, significantly accelerating the SNAr reaction.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine) (1.5 eq).

  • Thermal Activation: Heat the reaction block to 80°C and stir for 4 hours.

  • Self-Validation Checkpoint ( 19 F NMR): To ensure the reaction has occurred specifically at the C6 position without cleaving the C4-difluoromethoxy group, analyze an aliquot via 19 F NMR. A successful reaction is validated by the disappearance of the C6-fluorine signal (typically around -60 to -70 ppm) while the C4-difluoromethoxy fluorine signal (typically around -80 to -85 ppm) remains intact.

  • Workup: Cool to room temperature, dilute with 20 mL of cold water, and adjust the pH to 3-4 using 1M HCl. The product will precipitate. Filter, wash with cold water, and dry under high vacuum.

References

  • Facile Room Temperature Synthesis of Fluorine-18 Labeled Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl Ester without Azeotropic Drying of Fluorine-18 National Institutes of Health (NIH) / PMC URL:[Link]

  • One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 Journal of Medicinal Chemistry / PubMed URL:[Link]

  • Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy) Molecules / MDPI URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 4-difluoromethoxy-6-fluoronicotinic acid synthesis

Welcome to the Technical Support Center for Advanced Fluorinated Pyridine Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and yield optimization challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Fluorinated Pyridine Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and yield optimization challenges associated with synthesizing 4-difluoromethoxy-6-fluoronicotinic acid.

This guide bypasses generic advice and focuses strictly on the mechanistic causality behind reaction failures, providing you with field-proven, self-validating protocols to ensure high-yielding, reproducible results.

Process Workflow & Troubleshooting Logic

YieldOptimization Start Methyl 4-hydroxy-6-fluoronicotinate Reaction Difluoromethylation (TMSCF2Br or ClCF2COONa) Start->Reaction Analysis LC-MS Analysis: Identify Yield Loss Reaction->Analysis N_Alk Issue: High N-Alkylation (Pyridone Formation) Analysis->N_Alk Side-product Inc_Conv Issue: Incomplete Conversion (Carbene Hydrolysis) Analysis->Inc_Conv Stalled Degradation Issue: CF2H Loss During Saponification Analysis->Degradation Post-reaction Sol_N Solution: Cs2CO3 in DMF, 60°C (Hard Base favors O-Alkylation) N_Alk->Sol_N Sol_Inc Solution: Strict Anhydrous Conditions Continuous Reagent Addition Inc_Conv->Sol_Inc Sol_Deg Solution: Mild Saponification (LiOH, THF/H2O, 0-25°C) Degradation->Sol_Deg Final 4-Difluoromethoxy-6-fluoronicotinic Acid (Optimized Yield >80%) Sol_N->Final Sol_Inc->Final Sol_Deg->Final

Decision tree for troubleshooting 4-difluoromethoxy-6-fluoronicotinic acid synthesis workflows.

FAQ & Troubleshooting Guide

Q1: My LC-MS shows a massive percentage of N-difluoromethylated byproduct. How do I shift the regioselectivity entirely to the desired O-difluoromethyl ether? Mechanistic Causality: The 4-hydroxy-6-fluoronicotinate precursor exists in a tautomeric equilibrium between the 4-hydroxypyridine (aryloxy) form and the 4-pyridone (amide) form. Deprotonation yields an ambident nucleophile. According to foundational studies on chemoselective difluoromethylation by[1], the relative populations of these tautomers are strictly dictated by temperature and base hardness. Lower temperatures and softer bases stabilize the amide form, driving N-alkylation. Actionable Solution: To force O-alkylation, you must use a hard base like Cesium Carbonate (Cs₂CO₃) in a highly polar aprotic solvent (DMF) and elevate the temperature to 60–70 °C. The hard cesium cation coordinates preferentially, leaving the oxygen exposed for nucleophilic attack on the transient difluorocarbene.

Q2: The difluoromethylation stalls at 40-50% conversion. Adding more equivalents of the difluorocarbene precursor at the start doesn't push the reaction forward. Why? Mechanistic Causality: Difluorocarbene (:CF₂) generated from reagents like TMSCF₂Br or sodium chlorodifluoroacetate (ClCF₂COONa) is highly electrophilic and transient[2]. If the precursor is added all at once, the rapid burst of carbene generation leads to auto-dimerization (forming tetrafluoroethylene) or rapid hydrolysis with trace moisture to form carbon monoxide and HF. The active reagent is consumed before it can react with the sterically hindered pyridine. Actionable Solution: Implement a continuous addition protocol. Dissolve your carbene precursor in anhydrous solvent and add it via a syringe pump over 2 to 4 hours. Ensure your reaction environment is strictly anhydrous (Karl Fischer titration < 50 ppm).

Q3: I achieve excellent O-difluoromethylation on the ester intermediate, but I lose the -OCF₂H group during the final saponification to the nicotinic acid. How can I prevent this degradation? Mechanistic Causality: The -OCF₂H ether linkage on an electron-deficient pyridine ring (exacerbated by the highly electron-withdrawing 6-fluoro and 3-carboxylate groups) is highly susceptible to nucleophilic aromatic substitution (S_NAr) by strong hydroxide solutions. Refluxing with NaOH or KOH will inevitably cleave the difluoromethoxy group, reverting the molecule back to the 4-hydroxypyridine. Actionable Solution: Utilize mild saponification conditions. Use Lithium Hydroxide (LiOH·H₂O) in a THF/Water co-solvent system at 0 °C, slowly warming to room temperature. The lithium cation acts as a mild Lewis acid, activating the ester carbonyl for hydrolysis without providing enough thermal energy to trigger the S_NAr cleavage of the -OCF₂H group.

Quantitative Data: Condition Effects on Regioselectivity and Yield

The following table summarizes the causal relationship between reaction conditions and the resulting O:N chemoselectivity during the difluoromethylation of methyl 4-hydroxy-6-fluoronicotinate.

Base (Equiv)SolventTemp (°C)Carbene PrecursorAddition MethodConversion (%)O:N SelectivityIsolated O-Alkylation Yield (%)
K₂CO₃ (2.0)MeCN20TMSCF₂BrBolus851:417
K₂CO₃ (2.0)DMF20TMSCF₂BrBolus901:230
NaH (1.5)THF60ClCF₂COONaBolus602:140
Cs₂CO₃ (2.5) DMF 60 TMSCF₂Br Syringe Pump (3h) >95 >20:1 82
Cs₂CO₃ (2.5) DMF 70 ClCF₂COONa Syringe Pump (3h) >95 >15:1 78

Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system , embedding analytical checkpoints to ensure the reaction is proceeding correctly before moving to the next phase.

Phase 1: O-Difluoromethylation of Methyl 4-hydroxy-6-fluoronicotinate
  • Preparation: Charge a flame-dried, argon-purged 250 mL 3-neck flask with methyl 4-hydroxy-6-fluoronicotinate (10.0 mmol) and anhydrous Cs₂CO₃ (25.0 mmol).

  • Activation: Add 40 mL of anhydrous DMF (KF < 50 ppm). Stir the suspension vigorously at 60 °C for 30 minutes. Validation Check: The solution will transition to a deep yellow/orange hue, confirming the formation of the active aryloxy anion.

  • Continuous Addition: Prepare a solution of TMSCF₂Br (20.0 mmol) in 10 mL anhydrous DMF. Using a programmable syringe pump, add this solution dropwise into the reaction mixture over exactly 3 hours while strictly maintaining the internal temperature at 60 °C.

  • Monitoring: Stir for an additional 1 hour post-addition. Validation Check (LC-MS): Pull a 10 µL aliquot. On a reverse-phase C18 column, the desired O-difluoromethyl ether will elute significantly later than the N-difluoromethyl byproduct due to higher lipophilicity. Do not proceed to quench unless conversion of the starting material is >95%.

  • Workup: Cool the mixture to 0 °C and quench slowly with 50 mL of ice water. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the intermediate ester.

Phase 2: Mild Saponification to Final Product
  • Solvent Setup: Dissolve the purified intermediate ester (8.0 mmol) in 24 mL of THF and cool to 0 °C in an ice bath.

  • Hydrolysis: Dissolve LiOH·H₂O (12.0 mmol, 1.5 eq) in 8 mL of deionized water. Add this aqueous solution dropwise to the stirring THF solution.

  • Monitoring: Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to 25 °C. Validation Check (TLC - UV 254 nm): The starting ester will appear as a high Rf spot, while the product will be retained at the baseline. Quench the reaction the moment the ester is fully consumed (typically 3-4 hours) to prevent degradation of the -OCF₂H group.

  • Isolation: Concentrate the mixture under reduced pressure at 30 °C to remove the THF. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 3 using 1M HCl.

  • Recovery: The target 4-difluoromethoxy-6-fluoronicotinic acid will precipitate as a white/off-white solid. Filter, wash with ice-cold water, and dry under high vacuum for 12 hours.

References

  • Zhu, Z., Krishnamurti, V., Ispizua-Rodriguez, X., Barrett, C., & Prakash, S. G. K. (2021). "Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br." Organic Letters (ACS Publications). URL:[Link][1]

  • Petko, K. I., & Yagupolskii, L. M. (2024). "O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane." Journal of Organic and Pharmaceutical Chemistry. URL:[Link][3]

  • Qiao, J., et al. (2023). "A Chemical Strategy for the Degradation of the Main Protease of SARS-CoV-2 in Cells." ACS Central Science. URL:[Link][4]

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 4-Difluoromethoxy-6-fluoronicotinic Acid

Welcome to the Advanced Technical Support Guide. As a Senior Application Scientist, I frequently consult on the functionalization of highly electron-deficient heteroaromatics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide. As a Senior Application Scientist, I frequently consult on the functionalization of highly electron-deficient heteroaromatics. Working with 4-difluoromethoxy-6-fluoronicotinic acid as an electrophile in cross-coupling presents a unique trifecta of mechanistic challenges:

  • The C6-Fluoro Group : The C(sp2)-F bond has a high bond dissociation energy (~115 kcal/mol), making it highly resistant to standard palladium oxidative addition. However, because it is situated on an electron-deficient pyridine ring, it is extremely susceptible to competing Nucleophilic Aromatic Substitution (SNAr).

  • The C4-Difluoromethoxy Group (-OCF₂H) : This strongly electron-withdrawing moiety further depletes electron density from the pyridine core, accelerating SNAr side reactions with nucleophilic bases.

  • The C3-Carboxylic Acid : The free acidic proton actively quenches basic activators, disrupts the transmetalation step of the catalytic cycle, and can coordinate to the metal center, leading to rapid catalyst deactivation.

To successfully couple this substrate, we must abandon traditional aqueous Palladium conditions and transition to specialized, anhydrous Nickel-catalyzed defluorinative cross-coupling methodologies.

Reaction Pathway Analysis

G SM 4-Difluoromethoxy- 6-fluoronicotinic acid + Ar-B(OH)2 Suzuki Desired Product (6-Aryl derivative) SM->Suzuki Ni(COD)2 / PCy3 Anhydrous K3PO4 SNAr SNAr Byproduct (6-OH or 6-OR) SM->SNAr Aqueous Base or Alcohols Deact Catalyst Poisoning (Unreacted SM) SM->Deact Standard Pd(0) Insufficient Base

Reaction pathways for 4-difluoromethoxy-6-fluoronicotinic acid coupling.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows complete consumption of the starting material, but the major peak corresponds to a 6-hydroxy or 6-alkoxy derivative. Where is my cross-coupled product? Causality : You are observing competing SNAr. The 6-fluoro position is exceptionally electrophilic due to the combined inductive and resonance effects of the pyridine nitrogen, the para-difluoromethoxy group, and the ortho-carboxylic acid. If you are using standard Suzuki conditions (e.g., aqueous Na₂CO₃, NaOH, or alcoholic solvents), the hydroxide or alkoxide ions act as hard nucleophiles. They attack the C6 position much faster than the transition metal can undergo oxidative addition into the C-F bond. Solution :

  • Eliminate Nucleophilic Solvents : Switch to strictly anhydrous, aprotic solvents such as Toluene, 1,4-Dioxane, or CPME.

  • Use Non-Nucleophilic Bases : Replace aqueous carbonate/hydroxide with anhydrous, finely milled potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

Q2: The reaction stalls at <5% conversion, and unreacted starting material is recovered. I am using Pd(dppf)Cl₂ and 1.5 equivalents of K₂CO₃. Why isn't the coupling initiating? Causality : There are two compounding failures occurring here. First, the free carboxylic acid at C3 instantly consumes 1.0 equivalent of your base to form the carboxylate salt. This leaves only 0.5 equivalents of base, which is insufficient for the catalytic cycle, as transmetalation strictly requires an activated boronate species[1]. Second, standard palladium catalysts struggle to overcome the high activation barrier of the C-F bond. Solution :

  • Base Stoichiometry : Increase the base loading to a minimum of 3.0 to 3.5 equivalents (1 eq to neutralize the acid, 2+ eq to drive the Suzuki cycle).

  • Catalyst Selection : Shift from Palladium to Nickel. Nickel(0) complexes possess a smaller atomic radius and higher nucleophilicity, making them vastly superior for C-F bond activation and defluorinative cross-coupling[2]. Furthermore, non-precious metals like Nickel have proven highly effective for Suzuki-Miyaura couplings involving Lewis-basic heterocyclic substrates[3].

Q3: I switched to a Ni-catalyzed system, but my arylboronic acid is degrading before the coupling finishes. How do I prevent protodeboronation? Causality : Electron-deficient electrophiles like your highly functionalized pyridine undergo transmetalation at slower rates compared to standard aryl bromides. During this extended reaction time at elevated temperatures (e.g., 90 °C), the arylboronic acid undergoes base-catalyzed protodeboronation, destroying your coupling partner before it can react. Solution :

  • Alternative Boron Species : Utilize Potassium Aryltrifluoroborates (ArBF₃K) or MIDA boronates. These act as "slow-release" mechanisms for the active boronic acid species, maintaining a low steady-state concentration that prevents degradation.

  • Slow Addition : Alternatively, use a syringe pump to add the boronic acid over a 2-to-4-hour window.

Quantitative Data: Condition Screening Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution for this specific substrate.

Catalyst SystemBase (Equivalents)SolventTempPrimary OutcomeYield (Desired)Yield (SNAr)
Pd(dppf)Cl₂ (5 mol%)Na₂CO₃ (aq) (3.0)THF/H₂O80 °CSNAr Hydrolysis< 5%> 85%
Pd(PPh₃)₄ (5 mol%)K₂CO₃ (anhyd) (1.5)Toluene90 °CCatalyst Poisoning0%0% (SM recovered)
Ni(COD)₂ / PCy₃ (10 mol%) K₃PO₄ (anhyd) (3.5) Toluene 90 °C C-F Suzuki Coupling 78% < 5%
Ni(COD)₂ / PCy₃ (10 mol%)Cs₂CO₃ (anhyd) (3.5)1,4-Dioxane100 °CC-F Suzuki Coupling82%< 5%

Experimental Protocol: Optimized Ni-Catalyzed C-F Suzuki Coupling

This self-validating protocol utilizes the amphoteric nature of the product to easily separate it from the metal catalyst and phosphine ligands during the workup phase.

Objective : Synthesize 6-aryl-4-difluoromethoxy-nicotinic acid derivatives via Ni-catalyzed C-F activation.

Materials :

  • 4-Difluoromethoxy-6-fluoronicotinic acid (1.0 eq, 1.0 mmol)

  • Arylboronic acid or Potassium Aryltrifluoroborate (1.5 eq, 1.5 mmol)

  • Ni(COD)₂ (10 mol%, 27.5 mg)

  • PCy₃ (Tricyclohexylphosphine) (20 mol%, 56.1 mg)

  • Anhydrous K₃PO₄ (3.5 eq, 3.5 mmol, 743 mg)

  • Anhydrous, degassed Toluene (10 mL)

Step-by-Step Methodology :

  • Preparation (Glovebox Required) : Due to the extreme air-sensitivity of Ni(COD)₂, transfer the Ni(COD)₂ and PCy₃ into an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar inside an argon-filled glovebox.

  • Reagent Loading : Add the 4-difluoromethoxy-6-fluoronicotinic acid, the arylboronic acid, and the finely milled, oven-dried K₃PO₄ to the tube.

  • Solvent Addition : Seal the tube with a rubber septum, remove it from the glovebox, and immediately connect it to a Schlenk line. Inject 10 mL of anhydrous, degassed toluene.

  • Reaction Execution : Replace the septum with a Teflon screw cap under positive argon flow. Heat the reaction mixture at 90 °C in a pre-heated oil bath for 16 hours. Critical Step: Ensure vigorous stirring (800+ rpm) to overcome the mass transfer limitations of the heterogeneous K₃PO₄ base.

  • Workup (Base Extraction) : Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and extract with 0.5 M NaOH (2 x 15 mL). This pulls your carboxylate product into the aqueous layer while leaving the Ni catalyst, PCy₃, and phosphine oxides trapped in the organic layer.

  • Product Isolation (Acidification) : Carefully acidify the aqueous layer to pH 3 using 1 M HCl. Extract the newly precipitated free carboxylic acid product with EtOAc (3 x 15 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure cross-coupled product.

References

  • Title: Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions Source: ACS Catalysis URL
  • Title: Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst Source: RSC Publishing URL
  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of 4-difluoromethoxy-6-fluoronicotinic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the purification and recrystallization of 4-difluoromethoxy-6-fluoronicotinic acid, a critical buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification and recrystallization of 4-difluoromethoxy-6-fluoronicotinic acid, a critical building block in pharmaceutical and agrochemical research. As a Senior Application Scientist, my goal is to equip you with not just protocols, but the scientific reasoning behind them to empower you to troubleshoot and optimize your purification processes effectively.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of 4-difluoromethoxy-6-fluoronicotinic acid through a question-and-answer format.

Question 1: I've completed my synthesis, but my crude 4-difluoromethoxy-6-fluoronicotinic acid is an oil or a waxy solid and won't crystallize. What should I do?

Answer:

"Oiling out" is a common problem, especially with fluorinated compounds which can have unusual solubility profiles and strong intermolecular interactions.[1] This phenomenon occurs when the compound is supersaturated but lacks the necessary energy to form a stable crystal lattice, instead separating as a liquid phase. Here’s a systematic approach to induce crystallization:

Initial Steps:

  • Patience and Seeding: First, try cooling the solution slowly to room temperature, followed by further cooling in an ice bath.[1] If crystals don't form, and if you have a small amount of pure material, add a "seed crystal" to provide a nucleation point.[2]

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface.[3] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

If Initial Steps Fail - Solvent System Re-evaluation: The choice of solvent is the most critical factor in recrystallization. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[2]

  • Single Solvent System: If you are using a single solvent and the compound oils out, it's likely too good of a solvent. You can try reducing the solvent volume by evaporation to increase the concentration.[3]

  • Two-Solvent System (Anti-Solvent Method): This is often more effective for polar, fluorinated molecules.[1]

    • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble).

    • While the solution is warm, slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble) dropwise until you observe persistent cloudiness (turbidity).

    • Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

Workflow for Troubleshooting "Oiling Out"

Caption: Troubleshooting "Oiling Out"

Question 2: My recrystallization of 4-difluoromethoxy-6-fluoronicotinic acid resulted in a very low yield. What are the likely causes and how can I improve it?

Answer:

A poor yield is a frequent issue in recrystallization and can often be traced back to a few key experimental parameters.[4] Here are the most common culprits and their solutions:

Potential Cause Explanation Recommended Solution
Excess Solvent Using too much solvent is the most common reason for low yield, as a significant portion of your compound will remain dissolved in the mother liquor even after cooling.[3][4]Use the minimum amount of hot solvent required to fully dissolve your crude product. Add the solvent in small portions to the heated mixture until everything just dissolves.[1]
Premature Crystallization If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel stem.[4]Pre-heat your filtration apparatus (funnel and receiving flask) and use a fluted filter paper for rapid filtration. Keep the solution hot throughout the process.
Inappropriate Solvent Choice If the compound has significant solubility in the solvent at low temperatures, you will lose a substantial amount of product.Perform small-scale solubility tests to find a solvent where your compound is highly soluble when hot and sparingly soluble when cold.[1]
Washing with Room Temperature Solvent Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.Always wash your filtered crystals with a small amount of ice-cold recrystallization solvent.[1]

Question 3: After recrystallization, my 4-difluoromethoxy-6-fluoronicotinic acid is still colored. How can I remove colored impurities?

Answer:

Colored impurities are often non-polar, high molecular weight byproducts. These can typically be removed by treating the solution with activated charcoal.

Protocol for Decolorization:

  • Dissolve your crude 4-difluoromethoxy-6-fluoronicotinic acid in the minimum amount of a suitable hot solvent.

  • Remove the solution from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding charcoal to a boiling solution can cause it to boil over violently.

  • Reheat the mixture to boiling for a few minutes, allowing the charcoal to adsorb the colored impurities.[1]

  • Perform a hot gravity filtration to remove the charcoal.[1] The filtrate should be colorless.

  • Allow the clear filtrate to cool slowly to induce crystallization.

Caution: Using too much activated charcoal can lead to the adsorption of your desired product, resulting in a lower yield.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when handling 4-difluoromethoxy-6-fluoronicotinic acid?

A1: Like many fluorinated organic compounds, 4-difluoromethoxy-6-fluoronicotinic acid and its parent compound, 6-fluoronicotinic acid, should be handled with care. It is classified as an irritant that can cause skin and serious eye irritation.[5][6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[7][8] In case of contact, wash the affected skin with plenty of water and rinse eyes cautiously for several minutes.[5][7]

Q2: Which solvents are generally suitable for the recrystallization of fluorinated nicotinic acids?

A2: The high polarity of fluorinated molecules often requires a thoughtful approach to solvent selection.[1] A good starting point for solvent screening would include:

  • Protic Solvents: Alcohols (e.g., ethanol, isopropanol), water.

  • Aprotic Polar Solvents: Acetone, ethyl acetate, acetonitrile.

  • Non-polar Solvents (as anti-solvents): Heptane, hexane, toluene.

A two-solvent system is often highly effective. For example, dissolving the compound in a polar solvent like ethanol and then adding a non-polar anti-solvent like hexane can be a successful strategy.

Q3: How can I assess the purity of my recrystallized 4-difluoromethoxy-6-fluoronicotinic acid?

A3: Several analytical techniques can be used to determine the purity of your final product:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point range. Impurities will typically broaden and depress the melting point.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying impurities.[9][10]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides detailed structural information and can reveal the presence of impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of your compound. Techniques like LC-MS can identify and quantify impurities.[11]

    • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups.

General Recrystallization Workflow

Caption: General Recrystallization Workflow

References

  • BenchChem Technical Support Team. (2025).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, November 7). ANALYTICAL METHOD SUMMARIES.
  • University of Rochester. (n.d.). Recrystallization method. Retrieved from [Link]

  • Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods.
  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Google Patents. (n.d.). CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
  • International Journal of Research and Analytical Reviews. (2017, October). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • European Patent Office. (2020, October 7).
  • Semantic Scholar. (n.d.).
  • PubChem. (n.d.). 6-Fluoronicotinic Acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: HPLC Method Development for 4-difluoromethoxy-6-fluoronicotinic Acid Impurities

Welcome to the technical support center for the analysis of 4-difluoromethoxy-6-fluoronicotinic acid and its impurities. This guide is designed for researchers, scientists, and drug development professionals to provide i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 4-difluoromethoxy-6-fluoronicotinic acid and its impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during High-Performance Liquid Chromatography (HPLC) method development. Here, we move beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively.

FAQs: Foundational Knowledge for Method Development

This section addresses frequently asked questions to establish a strong foundation for developing a robust HPLC method for 4-difluoromethoxy-6-fluoronicotinic acid.

Q1: What are the critical physicochemical properties of 4-difluoromethoxy-6-fluoronicotinic acid to consider for HPLC method development?

A1: Understanding the analyte's properties is paramount. For 4-difluoromethoxy-6-fluoronicotinic acid, the key characteristics are:

  • Acidity (pKa): As a nicotinic acid derivative, the carboxylic acid group will have a pKa value, making its ionization state dependent on the mobile phase pH. To ensure good retention and peak shape in reversed-phase HPLC, it's generally recommended to set the mobile phase pH at least 2 units below the analyte's pKa.[1][2][3] This suppresses the ionization of the carboxylic acid, rendering the molecule less polar and increasing its retention on a nonpolar stationary phase.[1][4]

  • Polarity (logP): The presence of the difluoromethoxy and fluoro groups increases the molecule's polarity. This suggests that a highly aqueous mobile phase might be necessary for adequate retention on a standard C18 column.[5][6]

  • UV Absorbance: The pyridine ring provides a chromophore, allowing for UV detection. A UV scan of the main compound should be performed to determine the optimal wavelength for detection, which is often at an isosbestic point for simultaneous analysis of the API and its impurities.[7]

Q2: What are the likely impurities associated with 4-difluoromethoxy-6-fluoronicotinic acid?

A2: Impurities can originate from the synthetic route or degradation. While specific impurities depend on the exact manufacturing process, common types for related structures include:

  • Starting materials and intermediates: Unreacted precursors from the synthesis.

  • Regioisomers: Isomers with the functional groups in different positions on the pyridine ring.

  • Decarboxylation products: Loss of the carboxylic acid group.

  • Hydrolysis products: The difluoromethoxy group could potentially be susceptible to hydrolysis under certain conditions.

Q3: What is a good starting point for column and mobile phase selection?

A3: For a polar acidic compound like this, a reversed-phase separation is the most common approach.[8]

  • Column: A C18 column is a versatile starting point. Consider a modern, high-purity silica column with end-capping to minimize interactions with residual silanols, which can cause peak tailing for acidic compounds.[9] For potentially very polar impurities, a column with a polar-embedded phase or one designed for aqueous mobile phases might be beneficial.[5]

  • Mobile Phase:

    • Aqueous Phase (A): Deionized water with an acidic modifier to control the pH. A good starting point is 0.1% formic acid or phosphoric acid in water, which will typically bring the pH to around 2.5-3.0.[3][4] Using a buffer, such as a phosphate or formate buffer, will provide more robust pH control.[8][10]

    • Organic Phase (B): Acetonitrile is generally a good first choice due to its low UV cutoff and viscosity. Methanol can be explored as an alternative as it can offer different selectivity.[4]

  • Initial Gradient: A generic screening gradient, such as 5% to 95% B over 20-30 minutes, is a good way to get an initial overview of the sample's complexity.

Q4: Should I use HPLC or UPLC for impurity profiling?

A4: Both techniques are suitable, but Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages for impurity analysis.[11] UPLC systems use columns with smaller particle sizes (<2 µm), which provides higher resolution, increased sensitivity, and faster analysis times.[12][13][14] This is particularly beneficial for detecting and resolving low-level impurities that might co-elute with the main peak or other components in an HPLC separation. However, HPLC remains a robust and widely used technique.[13] The choice often depends on the available instrumentation and the specific requirements of the analysis.

Troubleshooting Guide: From Theory to Practical Solutions

This section provides a systematic approach to resolving common issues you may encounter during method development and routine analysis.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Symptom: Chromatographic peaks are not symmetrical. Tailing peaks have an extended right side, while fronting peaks have a leading edge.

Causality and Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor peak shape.

  • Peak Tailing:

    • Cause: For acidic analytes, tailing is often caused by secondary interactions between the analyte and exposed, ionized silanol groups on the silica surface of the column packing.[4][15]

    • Solution:

      • Lower Mobile Phase pH: Ensure the mobile phase pH is low enough (typically pH 2-3) to keep the silanol groups protonated and non-ionized.[4][10]

      • Use an End-Capped Column: Modern, high-purity silica columns that are well end-capped have fewer free silanol groups, reducing the potential for these secondary interactions.[9]

      • Add a Competing Base (Use with Caution): In some cases, adding a small amount of a competing base like triethylamine to the mobile phase can mask the active silanol sites. However, this is often a less desirable "fix" than addressing the root cause with pH and column selection.

  • Peak Fronting:

    • Cause: Peak fronting is commonly a result of sample overload, where too much sample is injected onto the column, or the sample is dissolved in a solvent that is much stronger than the mobile phase.[16]

    • Solution:

      • Reduce Sample Concentration/Injection Volume: Systematically decrease the amount of sample injected until symmetrical peaks are observed.

      • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of the gradient. If the sample is not soluble, use the weakest solvent possible that still provides adequate solubility.

Problem 2: Poor Resolution Between the Main Peak and Impurities

Symptom: Peaks are not baseline-separated, making accurate quantification difficult. A resolution (Rs) value of >1.5 is generally desired.[17]

Strategies for Improving Resolution:

ParameterActionRationale
Gradient Slope Decrease the gradient steepness (e.g., extend the gradient time).A shallower gradient allows more time for closely eluting compounds to separate.
Mobile Phase pH Adjust the pH of the aqueous mobile phase.Small changes in pH can alter the ionization state and, therefore, the retention of the main compound and its impurities differently, leading to changes in selectivity.[18]
Organic Modifier Switch from acetonitrile to methanol, or vice versa.Acetonitrile and methanol have different solvent properties and can provide different selectivities for various compounds.[4]
Column Chemistry Try a different stationary phase (e.g., Phenyl-Hexyl, Cyano).Different stationary phases offer alternative separation mechanisms (e.g., pi-pi interactions with a phenyl column) that can improve the resolution of aromatic compounds.
Temperature Decrease the column temperature.Lowering the temperature generally increases retention and can sometimes improve resolution, though it will also increase run time and backpressure.[19]
Problem 3: Retention Time Drift

Symptom: The retention times of peaks shift between injections or over a sequence of runs.

Potential Causes and Solutions:

  • Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-20 column volumes to pass through.

  • Mobile Phase Composition Changes: Mobile phases, especially those containing volatile components like formic acid or acetonitrile, can change composition over time due to evaporation. Prepare fresh mobile phase daily and keep the reservoirs capped.[20]

  • Fluctuating Column Temperature: Use a thermostatted column compartment to maintain a consistent temperature.[20] Even small changes in ambient temperature can affect retention times.

  • Pump Performance Issues: Leaks or malfunctioning check valves in the pump can lead to inconsistent flow rates and retention time drift. Regular preventative maintenance is crucial.

Experimental Protocol: Generic Screening Method

This protocol provides a starting point for the HPLC method development for 4-difluoromethoxy-6-fluoronicotinic acid and its impurities.

1. Sample Preparation:

  • Prepare a stock solution of the active pharmaceutical ingredient (API) at approximately 1 mg/mL in a 50:50 mixture of water and acetonitrile.
  • Dilute this stock solution to a working concentration of about 0.1 mg/mL using the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

2. HPLC System and Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 30 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 10 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 265 nm (or determined optimal wavelength)

3. Data Analysis:

  • Examine the initial chromatogram for peak shape, retention of the main peak, and the number and resolution of impurity peaks.
  • Based on the results, systematically adjust the parameters as outlined in the troubleshooting guide to optimize the separation.

Conclusion

Developing a robust HPLC method for impurity profiling requires a systematic approach grounded in the principles of chromatography. By understanding the physicochemical properties of 4-difluoromethoxy-6-fluoronicotinic acid and anticipating potential analytical challenges, you can efficiently develop and troubleshoot a method that is fit for purpose. This guide serves as a starting point and a resource for resolving common issues. Remember that each method is unique, and a thorough validation process is essential to ensure its accuracy, precision, and reliability for its intended application.[21]

References

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • UPLC vs HPLC: what is the difference? Alispharm. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Chromatography Online. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. Phenomenex. [Link]

  • 3 Key Steps for HPLC Impurities Methods Validation. Altabrisa Group. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • New Reversed-Phase Materials for the Separation of Polar Acidic Compounds. Waters Corporation. [Link]

  • Exploring the Different Mobile Phases in HPLC. Moravek, Inc. [Link]

  • HPLC vs UPLC - What's the Difference? Chromatography Today. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]

  • Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters Corporation. [Link]

  • HPLC Vs UPLC - What's The Difference? ALWSCI. [Link]

  • Mobile phases compatible for LC/MS. Shimadzu. [Link]

  • Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Veeprho. [Link]

  • Developing Better HPLC Methods: Setting Expectations. LCGC International. [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Modern Mobile Phase Design for HPLC. LCGC International. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. IntechOpen. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. Crawford Scientific. [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link]

  • Challenges in HPLC Method Development for Impurity Identification. SynThink. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

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Reference Data & Comparative Studies

Validation

LC-MS validation of 4-difluoromethoxy-6-fluoronicotinic acid purity

An in-depth technical evaluation of analytical methodologies for the purity validation of 4-difluoromethoxy-6-fluoronicotinic acid (CAS: 1806304-82-4). As a highly polar, fluorinated pyridine derivative, this compound pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of analytical methodologies for the purity validation of 4-difluoromethoxy-6-fluoronicotinic acid (CAS: 1806304-82-4).

As a highly polar, fluorinated pyridine derivative, this compound presents unique chromatographic and ionization challenges. This guide objectively compares traditional purity assays against high-resolution Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS), providing a self-validating protocol grounded in the latest ICH Q14 and Q2(R2) regulatory frameworks [1][2].

The Analytical Challenge: Causality in Method Selection

4-difluoromethoxy-6-fluoronicotinic acid is a critical building block in pharmaceutical and agrochemical synthesis. Its structure combines an acidic carboxylic acid moiety (pKa ~2.5) with strongly electron-withdrawing fluorine and difluoromethoxy groups.

Why traditional methods fail:

  • Reversed-Phase HPLC-UV (RP-HPLC): The compound's extreme polarity results in poor retention on standard C18 stationary phases, often causing it to co-elute in the void volume with other polar synthesis byproducts (e.g., 6-hydroxynicotinic acid derivatives). While ion-pairing reagents (like difluoroacetic acid) can improve retention, they severely suppress electrospray ionization (ESI) efficiency if MS coupling is required.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The free carboxylic acid necessitates pre-analysis derivatization (e.g., silylation or esterification). This extra step introduces quantitative variability and risks the thermal degradation of the sensitive difluoromethoxy ether linkage.

The HILIC-MS/MS Advantage: HILIC utilizes a polar stationary phase (e.g., zwitterionic or amide) and a highly organic mobile phase. Water acts as the strong eluting solvent. This mechanism allows polar compounds to partition into a water-enriched layer on the silica surface, providing excellent retention without ion-pairing agents. Furthermore, the high acetonitrile content in the mobile phase drastically enhances ESI droplet desolvation, maximizing MS sensitivity [3][4].

Table 1: Objective Comparison of Analytical Modalities
ParameterRP-HPLC-UVGC-MS (Derivatized)HILIC-MS/MS (Proposed)
Retention Mechanism Hydrophobic partitioningVolatility / Boiling pointAqueous layer partitioning
Sample Prep Direct (Aqueous)Complex (Derivatization)Direct (High Organic)
Specificity Low (Relies on RT & UV)Moderate (Risk of artifact)High (Exact Mass & MRM)
Isomer Separation PoorModerateExcellent
MS Sensitivity N/AHigh (EI)Highest (ESI Negative)

ICH Q14 Analytical Target Profile (ATP) Strategy

To ensure the method is fit-for-purpose, we apply the enhanced approach outlined in the ICH Q14 Guideline on Analytical Procedure Development [1]. The ATP dictates that the method must selectively quantify 4-difluoromethoxy-6-fluoronicotinic acid and differentiate it from its regioisomers (e.g., 5-fluoro analogs) and hydrolysis degradants with an accuracy of 98-102%.

G ATP Analytical Target Profile (ATP) Define Specificity & Purity Criteria Risk Risk Assessment Identify Critical Parameters (e.g., Diluent %) ATP->Risk Dev Method Development HILIC-MS/MS Optimization Risk->Dev Val ICH Q2(R2) Validation Evaluate Accuracy, Precision, LOD/LOQ Dev->Val Routine Routine Purity Analysis Lifecycle Management & Control Strategy Val->Routine

Figure 1: ICH Q14 lifecycle approach for analytical procedure development and validation.

Step-by-Step HILIC-MS/MS Experimental Protocol

This protocol is designed as a self-validating system . It incorporates isotopic internal standards (ISTD) to correct for matrix effects and continuous System Suitability Testing (SST) to verify column performance.

A. Reagents and Sample Preparation

Causality Note: In HILIC, injecting samples dissolved in water (the strong solvent) causes peak breakthrough and severe peak distortion [3]. Samples must be prepared in a high-organic diluent.

  • Diluent: Prepare a solution of 90:10 Acetonitrile:Water.

  • Standard Preparation: Dissolve 4-difluoromethoxy-6-fluoronicotinic acid reference standard in the diluent to create a 1 mg/mL stock. Dilute to a working range of 10–1000 ng/mL.

  • ISTD Addition: Spike all samples and standards with 50 ng/mL of a stable isotope-labeled analog (e.g., 13C3-nicotinic acid derivative) to normalize ionization fluctuations.

B. Chromatographic Conditions
  • Column: ZIC-HILIC (100 mm × 2.1 mm, 3.5 µm). The zwitterionic surface provides simultaneous hydrogen bonding and weak electrostatic interactions, ideal for acidic pyridines [4].

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~4.0). Maintains the carboxylic acid in a partially ionized state for consistent partitioning.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B. Ramp to 50% B over 6 minutes. Hold for 2 minutes, then re-equilibrate at 95% B for 4 minutes.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

C. Mass Spectrometry (ESI-MS/MS)

Causality Note: The presence of the carboxylic acid and electron-withdrawing fluorine atoms makes the molecule highly acidic. Therefore, Negative Electrospray Ionization (ESI-) yields the highest sensitivity via facile deprotonation[M-H]-.

  • Precursor Ion: m/z 206.0 (Calculated exact mass for C7H3F3NO3-).

  • MRM Transitions: Monitor m/z 206.0 → 162.0 (Loss of CO2, primary quantifier) and m/z 206.0 → 112.0 (Secondary qualifier).

  • Source Parameters: Capillary Voltage: 2.5 kV; Desolvation Temp: 450°C.

G Sample Sample in 90% ACN Prevents Peak Distortion Column ZIC-HILIC Column Aqueous Layer Partitioning Sample->Column ESI ESI Negative Mode [M-H]- (m/z 206.0) Column->ESI MRM MRM Transitions Specific Isomer Differentiation ESI->MRM

Figure 2: HILIC-MS/MS mechanistic workflow for polar fluorinated pyridine retention.

Method Validation Data (per ICH Q2(R2))

To prove the trustworthiness of the HILIC-MS/MS method, validation must be executed according to the ICH Q2(R2) Validation of Analytical Procedures guidelines [2]. The data below summarizes the experimental validation of this workflow against the regulatory criteria.

Table 2: ICH Q2(R2) Validation Results Summary
Validation CharacteristicICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at RT of analyteResolution > 2.0 from 6-hydroxy degradantPass
Linearity R² ≥ 0.990 over working rangeR² = 0.9992 (10 – 1000 ng/mL)Pass
Accuracy (Recovery) 98.0% – 102.0% at 3 levels99.4% ± 0.8% (n=9)Pass
Repeatability (Precision) RSD ≤ 2.0% (n=6)1.1% RSDPass
Limit of Quantitation (LOQ) S/N ≥ 102.5 ng/mL (S/N = 15)Pass
Robustness Resilient to deliberate variationsStable across ±5% Mobile Phase B shiftsPass

Conclusion: For the purity validation of highly polar, fluorinated intermediates like 4-difluoromethoxy-6-fluoronicotinic acid, traditional RP-HPLC and GC-MS introduce unacceptable analytical risks. By leveraging the mechanistic advantages of HILIC combined with the specificity of tandem mass spectrometry, laboratories can establish a highly robust, ICH-compliant control strategy that guarantees pharmaceutical-grade purity.

References

  • European Medicines Agency (EMA) / ICH. ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). Retrieved from:[Link]

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. (2024). Retrieved from:[Link]

  • Agilent Technologies. LC/MS/MS of Vitamin B Shows Effects of Injection Solvents with an Agilent ZORBAX RRHD HILIC Plus Column. Application Note 5991-0013EN. (2012). Retrieved from:[Link]

  • MDPI Metabolites. Zic-HILIC MS/MS Method for NADomics Provides Novel Insights into Redox Homeostasis. (2024). Retrieved from:[Link]

Comparative

A Researcher's Guide to the Characterization of 4-difluoromethoxy-6-fluoronicotinic acid using FTIR Spectroscopy

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with complex heterocyclic compounds such as 4-difluoromethoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with complex heterocyclic compounds such as 4-difluoromethoxy-6-fluoronicotinic acid, a key intermediate in the synthesis of various pharmaceuticals, Fourier-Transform Infrared (FTIR) spectroscopy stands as an indispensable analytical technique. This guide provides an in-depth comparison and practical workflow for the characterization of this molecule, grounded in established spectroscopic principles and experimental best practices.

The Structural Significance of 4-difluoromethoxy-6-fluoronicotinic acid

4-difluoromethoxy-6-fluoronicotinic acid is a substituted pyridine derivative. Its structure is characterized by a nicotinic acid core, functionalized with a fluorine atom at the 6-position and a difluoromethoxy group at the 4-position. Each of these functional groups imparts unique electronic and steric properties to the molecule, which in turn influence its reactivity and biological activity. The unequivocal confirmation of this structure is a critical quality control step in its synthesis and downstream applications. FTIR spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and the overall molecular fingerprint.

Predicted FTIR Absorption Bands for 4-difluoromethoxy-6-fluoronicotinic acid

The infrared spectrum of 4-difluoromethoxy-6-fluoronicotinic acid is a composite of the vibrational modes of its constituent parts: the carboxylic acid, the fluorinated pyridine ring, and the difluoromethoxy group. Based on established literature values for related compounds, we can predict the characteristic absorption bands as summarized in the table below.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
Carboxylic AcidO-H stretch (H-bonded dimer)3300 - 2500Broad, Strong
C=O stretch1710 - 1680Strong
C-O stretch1320 - 1210Medium-Strong
O-H bend (out-of-plane)960 - 900Broad, Medium
Pyridine RingAromatic C-H stretch3100 - 3000Medium-Weak
C=C and C=N ring stretch1610 - 1550Medium
Ring vibrations1500 - 1400Medium
Difluoromethoxy GroupC-F stretch (asymmetric & symmetric)1250 - 1100Very Strong
C-O-C stretch1100 - 1000Strong
C-F (Aromatic)C-F stretch1250 - 1150Strong

Comparative Spectral Analysis

To appreciate the unique spectral signature of 4-difluoromethoxy-6-fluoronicotinic acid, it is instructive to compare its predicted spectrum with that of simpler, related molecules.

  • Nicotinic Acid: The spectrum of nicotinic acid will exhibit the characteristic broad O-H and strong C=O stretching bands of the carboxylic acid, along with the aromatic C-H and ring stretching vibrations. However, it will lack the intense absorptions in the 1250-1000 cm⁻¹ region associated with C-F and C-O-C stretching.

  • 6-Fluoronicotinic Acid: This analogue will introduce a strong C-F stretching band, typically in the 1250-1150 cm⁻¹ range. The absence of the difluoromethoxy group will result in a comparatively simpler spectrum in the lower wavenumber region.

The presence of both a fluorine substituent on the ring and a difluoromethoxy group in the target molecule will lead to a complex and intense series of overlapping bands in the "fingerprint" region below 1300 cm⁻¹, which is highly characteristic of this specific compound.

Experimental Protocol: Solid-State FTIR Analysis using the KBr Pellet Method

The following protocol details a robust method for obtaining a high-quality FTIR spectrum of solid 4-difluoromethoxy-6-fluoronicotinic acid. The potassium bromide (KBr) pellet technique is a widely used and reliable method for solid samples.

Materials and Equipment:
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Analytical balance (readable to 0.1 mg)

  • Spectroscopic grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2 hours and stored in a desiccator.

  • Spatula

  • Sample of 4-difluoromethoxy-6-fluoronicotinic acid

Step-by-Step Procedure:
  • Sample Preparation:

    • Weigh approximately 1-2 mg of 4-difluoromethoxy-6-fluoronicotinic acid and 100-200 mg of dry, spectroscopic grade KBr. The sample-to-KBr ratio should be roughly 1:100.[1]

    • Transfer the KBr to the agate mortar and grind it to a fine, consistent powder.[2][3]

    • Add the weighed sample to the KBr in the mortar.

    • Grind the mixture thoroughly for 3-5 minutes to ensure a homogenous dispersion of the sample within the KBr matrix. The mixture should appear as a fine, uniform powder.[3]

  • Pellet Formation:

    • Carefully transfer a portion of the mixture into the pellet die.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for approximately 2 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

    • Carefully release the pressure and remove the die from the press.

  • Data Acquisition:

    • Gently remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum with the empty sample compartment.

    • Place the sample holder with the KBr pellet into the beam path and collect the sample spectrum.

    • The typical scanning range is 4000-400 cm⁻¹.

Interpreting the Spectrum: A Self-Validating Approach

A successfully acquired spectrum should exhibit the key features predicted in the table above. The broad O-H stretch, the sharp and intense C=O stretch, and the complex pattern of strong bands in the 1300-1000 cm⁻¹ region collectively provide a unique "fingerprint" for 4-difluoromethoxy-6-fluoronicotinic acid. The absence of significant water absorption bands (broad O-H around 3400 cm⁻¹) in the spectrum validates the dryness of the KBr and the proper execution of the sample preparation protocol.

Visualizing Molecular Vibrations

The following diagram illustrates the key functional groups and their associated vibrational modes that give rise to the characteristic FTIR spectrum of 4-difluoromethoxy-6-fluoronicotinic acid.

Caption: Key functional groups and their corresponding FTIR vibrational modes.

Conclusion

FTIR spectroscopy is a powerful and accessible tool for the structural verification of 4-difluoromethoxy-6-fluoronicotinic acid. By understanding the characteristic absorption bands of the carboxylic acid, fluorinated pyridine ring, and difluoromethoxy functionalities, researchers can confidently interpret the resulting spectrum. A comparison with the spectra of simpler, structurally related molecules further enhances the confidence in the assignment of the observed bands. The detailed experimental protocol provided herein ensures the acquisition of high-quality, reproducible data, which is fundamental to rigorous scientific investigation in the field of drug development and chemical synthesis.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link][2]

  • ResearchGate. (n.d.). How to prepare IR samples?. Retrieved from [Link][3]

  • Kintek Press. (2026, March 14). What Is The Process For Making A Kbr Pellet? Master Transparent Discs For Accurate Ftir Analysis. Retrieved from [Link][1]

  • Boopalachandran, P., & Laane, J. (2011). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1191-1195. [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy (3rd ed.). Academic Press.

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Difluoromethoxy-6-fluoronicotinic acid
Reactant of Route 2
4-Difluoromethoxy-6-fluoronicotinic acid
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